molecular formula C16H19ClN2O B1655655 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine CAS No. 401801-98-7

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine

Cat. No.: B1655655
CAS No.: 401801-98-7
M. Wt: 290.79 g/mol
InChI Key: FMKXSXZVDCUOFV-UHFFFAOYSA-N
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Description

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine is a chemical compound with the molecular formula C16H19ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine typically involves the reaction of 4-chloronaphthalene-1-ol with 2-chloroethylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chloronaphthalene-1-ol is replaced by the piperazine moiety. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the chloronaphthalene moiety to a dihydronaphthalene derivative.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and are carried out in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Bromonaphthalen-1-yl)oxyethyl]piperazine
  • 1-[2-(4-Fluoronaphthalen-1-yl)oxyethyl]piperazine
  • 1-[2-(4-Methoxynaphthalen-1-yl)oxyethyl]piperazine

Uniqueness

1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine is unique due to the presence of the chlorine atom in the naphthalene ring, which can influence its reactivity and binding properties. This makes it distinct from its bromine, fluorine, and methoxy analogs, which may have different chemical and biological behaviors.

Properties

IUPAC Name

1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-11-19-9-7-18-8-10-19/h1-6,18H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKXSXZVDCUOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355505
Record name 1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401801-98-7
Record name 1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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